molecular formula C9H9NO3 B2827750 methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate CAS No. 2079128-27-9

methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate

Cat. No.: B2827750
CAS No.: 2079128-27-9
M. Wt: 179.175
InChI Key: XOEQVUQSAMZHBJ-HWKANZROSA-N
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Description

Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a hydroxyl group and a propenoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate typically involves the esterification of (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor could be employed to facilitate the esterification reaction. Additionally, solvent recovery and recycling systems would be integrated to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-pyridine derivatives.

    Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propan-2-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and ester moiety can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-hydroxypyridin-3-yl)prop-2-enoate
  • Methyl (2E)-3-(5-hydroxypyridin-3-yl)prop-2-enoate
  • Ethyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate

Uniqueness

Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate is unique due to the specific position of the hydroxyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The ester moiety also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl (E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)5-3-7-2-4-8(11)10-6-7/h2-6H,1H3,(H,10,11)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEQVUQSAMZHBJ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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